2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
CAS No.: 2096334-70-0
Cat. No.: VC8017106
Molecular Formula: C18H27BClNO2
Molecular Weight: 335.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096334-70-0 |
|---|---|
| Molecular Formula | C18H27BClNO2 |
| Molecular Weight | 335.7 |
| IUPAC Name | 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
| Standard InChI | InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |
| Standard InChI Key | RKGYUSAGRSCEAF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₈H₂₇BClNO₂, with a molar mass of 335.7 g/mol. Its IUPAC name, 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine, reflects the pinacol-protected boronic acid moiety and the piperidine-methyl substituent. The boronic ester group enhances stability and solubility in organic solvents, critical for synthetic applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2096334-70-0 | |
| Molecular Formula | C₁₈H₂₇BClNO₂ | |
| Molecular Weight | 335.7 g/mol | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)Cl | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
The Canonical SMILES string highlights the boronic ester’s dioxaborolane ring and the chloro-piperidinomethyl-phenyl backbone. Stability under ambient conditions is attributed to the pinacol group, which mitigates boronic acid’s propensity for protodeboronation .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Boronation: Introduction of the boronic acid group via lithiation-borylation or Miyaura borylation.
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Protection: Reaction with pinacol to form the ester, enhancing stability .
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Functionalization: Installation of the piperidinomethyl group via alkylation or reductive amination .
A representative route from involves:
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Starting with 2-chloro-5-bromophenylboronic acid.
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Suzuki-Miyaura coupling with piperidinomethyl reagents.
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Pinacol protection under acidic conditions.
Challenges and Innovations
Key challenges include controlling regioselectivity during boronation and minimizing side reactions with the piperidine moiety. Recent advances employ palladium catalysts (e.g., Pd(dppf)Cl₂) for efficient cross-coupling . Microwave-assisted synthesis has reduced reaction times from hours to minutes in related boronic esters .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The compound serves as a versatile arylboronic ester partner in Suzuki-Miyaura reactions, enabling access to biaryl structures. For example, coupling with aryl halides yields complex pharmaceuticals like kinase inhibitors .
Table 2: Representative Coupling Reactions
| Electrophile | Product | Yield | Source |
|---|---|---|---|
| 4-Bromoanisole | 2-Chloro-5-(piperidinomethyl)-4’-methoxybiphenyl | 78% | |
| 3-Iodopyridine | Heteroaryl analog | 65% |
Catalysis and Material Science
The piperidine group’s basicity facilitates its use in asymmetric catalysis. In material science, it contributes to metal-organic frameworks (MOFs) with tailored porosity .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | 4–8°C, inert atmosphere | |
| Protective Equipment | Gloves, goggles, fume hood | |
| Disposal | Incineration |
Comparative Analysis
Analogous Boronic Esters
Compared to 2-chloro-5-(trifluoromethyl)phenylboronic acid , the piperidinomethyl group enhances solubility but reduces electrophilicity. In contrast, pyridine-based analogs (e.g., 2-chloropyridine-5-boronic ester ) exhibit higher reactivity in cross-couplings but lower metabolic stability .
Future Directions
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Biological Screening: Evaluate affinity for cancer-related proteases or bacterial enzymes.
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Formulation Studies: Develop nanoparticle carriers to enhance bioavailability.
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Green Chemistry: Explore biocatalytic routes to reduce reliance on palladium catalysts.
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